molecular formula C9H8N2O2 B1330449 Methyl 1H-benzo[d]imidazole-2-carboxylate CAS No. 5805-53-8

Methyl 1H-benzo[d]imidazole-2-carboxylate

Cat. No. B1330449
CAS RN: 5805-53-8
M. Wt: 176.17 g/mol
InChI Key: LKUBWDNDGBVKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1H-benzo[d]imidazole-2-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is also known by other names such as “Methyl 1H-benzimidazole-2-carboxylate”, “Methyl benzimidazole-2-carboxylate”, and "BENZIMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER" .


Synthesis Analysis

The synthesis of “Methyl 1H-benzo[d]imidazole-2-carboxylate” and its derivatives has been reported in several studies . For instance, one study described the synthesis of 2-aryl-4-benzoyl-imidazoles by structural modification of 2-aryl-imidazole-4-carboxylic amide (AICA) and 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-benzo[d]imidazole-2-carboxylate” consists of a benzimidazole ring attached to a carboxylate group . The InChI key for this compound is LKUBWDNDGBVKFK-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 1H-benzo[d]imidazole-2-carboxylate” can undergo various chemical reactions. For example, it can be used as a starting material for the synthesis of novel 2-aryl-4-benzoyl-imidazoles .


Physical And Chemical Properties Analysis

“Methyl 1H-benzo[d]imidazole-2-carboxylate” has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Therapeutic Potential

Imidazole, the core structure of Methyl 1H-benzo[d]imidazole-2-carboxylate, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Imidazole Derivatives

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Antitumor Potential

Some synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine compounds have been evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Catalyst in Chemical Reactions

A new novel phosphine-free Ru(ii)-NNN pincer complex ([RuCl(L)(MeCN) 2]Cl), L = 2,6-bis(1H-imidazole-2-yl)pyridine, was used as a homogenous catalyst for the synthesis of 1H-benzo[d]imidazoles .

Material Science Applications

The team of scientists at Sigma-Aldrich has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . They have worked with 1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole, a similar compound to Methyl 1H-benzo[d]imidazole-2-carboxylate .

Future Directions

The future directions of “Methyl 1H-benzo[d]imidazole-2-carboxylate” research could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of new drugs and the study of its mechanism of action could also be areas of future research .

properties

IUPAC Name

methyl 1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUBWDNDGBVKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341891
Record name Methyl 1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-benzo[d]imidazole-2-carboxylate

CAS RN

5805-53-8
Record name Methyl 1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,3-benzodiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Na2CO3 (0.64 g, 6.07 mmol) was added to a solution of (17) (1.9 g, 6.07 mmol) in 20 mL MeOH. The reaction mixture was heated to reflux for 14 h and then cooled to RT. 1N HCl was added to the solution and the reaction mixture was stirred for 0.5 hour. The mixture was extracted with EA. The organic phase was washed with brine, dried over Na2SO4 and evaporated to give the title compound (0.89 g, yield 83%). ESI-MS (M+1): 177 calc. for C9H8N2O2 176.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1H-benzo[d]imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-benzo[d]imidazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1H-benzo[d]imidazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1H-benzo[d]imidazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1H-benzo[d]imidazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1H-benzo[d]imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.